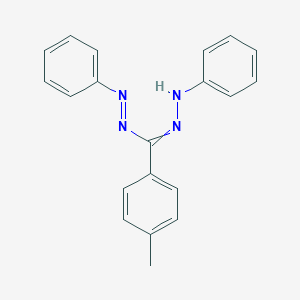

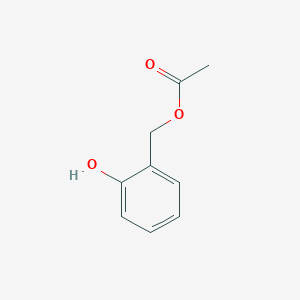

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide is a compound that can be associated with the broader class of imine compounds, which are characterized by the presence of a C=N bond. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structures, and chemical reactions are discussed, which can provide insights into the properties and behaviors that N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide might exhibit.

Synthesis Analysis

The synthesis of related compounds involves the use of aniline derivatives and carbonylating agents. For instance, Methyl N-phenyl carbamate is synthesized from aniline using methyl formate, which is considered a green and efficient carbonylating agent, suggesting that similar green chemistry approaches could be applied to the synthesis of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide . Additionally, the synthesis of azo compounds based on N-substituted maleimides involves the reaction of maleic anhydride with aniline derivatives, indicating that the synthesis of the compound may also involve multiple steps and the use of catalysts .

Molecular Structure Analysis

The molecular structure of N-benzylidene-aniline, a compound with some structural similarity to the target compound, has been studied using gas electron diffraction and molecular mechanics calculations, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond . This information suggests that the molecular structure of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide may also exhibit coplanarity in certain parts of the molecule, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

The reaction of N-substituted aniline with diiron nonacarbonyl leads to various organometallic products and demonstrates the potential for cyclometalation and methyl migration . This indicates that N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide might also undergo similar complex reactions with metal carbonyls, potentially leading to the formation of novel organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and reactivity. For example, N-Methyl-anilinoborane exhibits a monomer-dimer equilibrium in solution and undergoes rearrangement to form μ-(N-methyl-anilino)diborane(6), which suggests that the target compound may also display dynamic behavior in solution and the potential for forming stable dimers or undergoing rearrangement reactions . The design and synthesis of dendrimers incorporating aniline derivatives demonstrate the potential for self-assembly and the formation of nano-aggregates, which could be relevant for the supramolecular chemistry of N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide .

Aplicaciones Científicas De Investigación

-

Synthesis of Aniline-Based Triarylmethanes

- Field : Chemistry

- Application : Aniline-based triarylmethanes are synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

- Method : This synthesis is catalyzed by Brönsted acidic ionic liquid, namely [bsmim] [NTf 2 ], under metal- and solvent-free conditions . A broad range of substrates can be used, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .

- Results : This protocol has been successfully performed with a broad range of substrates, yielding aniline-based triarylmethane products in good to excellent yields .

-

Removal of Azo Dye by Boron Nitride-Nanotube

- Field : Environmental Science

- Application : The adsorption characteristic behavior of 4-(((4-(phenyldiazenyl) phenyl) imino) methyl) benzoic acid molecule as an azo dye (AD) on boron nitride nanotube (BNNT) (8,0) is investigated .

- Method : The study uses the density functional theory (DFT) method to investigate the adsorption of the mentioned AD onto BNNT .

- Results : Thermodynamic function analysis suggests considerable advantages for the adsorption of the mentioned AD onto BNNT .

Safety And Hazards

The specific safety and hazards associated with “N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide” are not available in the search results. However, it is important to handle all chemical compounds with appropriate safety measures.

Direcciones Futuras

The future directions of “N’-anilino-4-methyl-N-phenyliminobenzenecarboximidamide” are not explicitly mentioned in the search results. However, anilinopyrimidines have been used in the development of kinase inhibitors, suggesting potential applications in the treatment of diseases related to kinase activity2.

Propiedades

IUPAC Name |

N'-anilino-4-methyl-N-phenyliminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-17(15-13-16)20(23-21-18-8-4-2-5-9-18)24-22-19-10-6-3-7-11-19/h2-15,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYZMOAOMKSFOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397117 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Diphenyl-3-(p-tolyl)formazan | |

CAS RN |

1622-12-4 |

Source

|

| Record name | 1,5-Diphenyl-3-(p-tolyl)formazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)

![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)